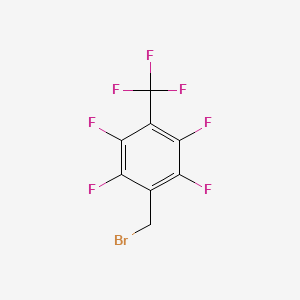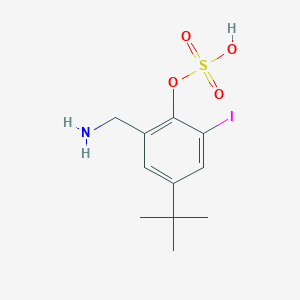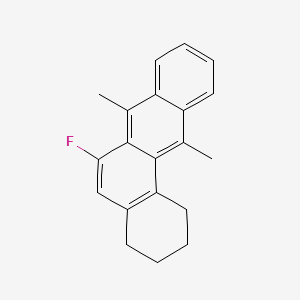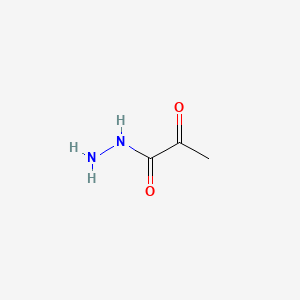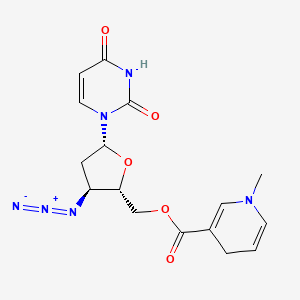![molecular formula C19H17FN2O2 B1203403 N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)
N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide is a member of indoles.
Wissenschaftliche Forschungsanwendungen
Antiplasmodial Properties
N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide and its derivatives have been explored for their potential in vitro antiplasmodial properties. In a study, compounds with a combination of specific fluoroaryl groups exhibited biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The mode of action was theoretically explained through molecular docking, suggesting these compounds may inhibit the plasmodial parasite by hindering the entry of lactate to lactate dehydrogenase (pLDH), thus inhibiting pLDH activity. These compounds were noted for their low toxicity against monkey kidney Vero cells at tested concentrations (Mphahlele, Mmonwa, & Choong, 2017).
Anti-Inflammatory Activity
Novel derivatives of N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide have demonstrated significant anti-inflammatory activity. A study synthesized and evaluated a series of these derivatives, noting that some compounds in particular showed prominent anti-inflammatory effects, indicating potential applications in the treatment of inflammatory conditions (Sunder & Maleraju, 2013).
Pesticidal Properties
Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide, which structurally relate to N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide, have been characterized and proposed as potential pesticides. X-ray powder diffraction characterized these organic compounds and presented them as promising candidates in the field of pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial Agents
The antimicrobial properties of certain N-aryl acetamide derivatives, closely related to N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide, have been studied. These compounds exhibited promising antibacterial and antifungal activities against a variety of pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Immunomodulatory Effects
Derivatives of N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide have been evaluated for their potential immunomodulatory effects. Research indicates that certain compounds can modify the reactivity of lymphoid cell populations affected by the growth of a tumor, augment the response of lymphocytes, and enhance macrophage inhibitory effects on tumor cell growth, thus showcasing potential applications in cancer immunotherapy (Wang et al., 2004).
Eigenschaften
Molekularformel |
C19H17FN2O2 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-(3-propanoylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17FN2O2/c1-2-18(23)14-11-22(17-10-6-3-7-13(14)17)12-19(24)21-16-9-5-4-8-15(16)20/h3-11H,2,12H2,1H3,(H,21,24) |
InChI-Schlüssel |
VLYSKKBXAFTPKA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F |
Kanonische SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F |
Löslichkeit |
3.2 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1203320.png)
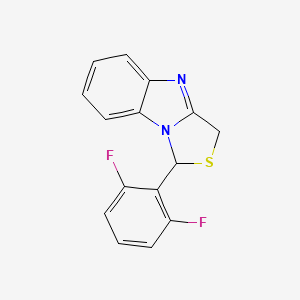
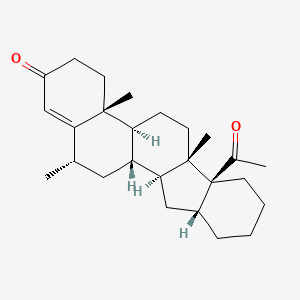

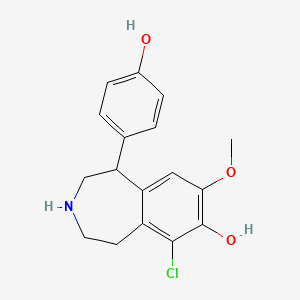
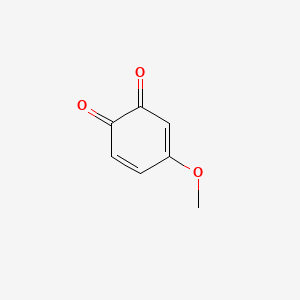

![9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride](/img/structure/B1203331.png)
